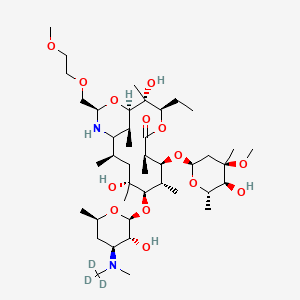

Dirithromycin-d3

Description

Dirithromycin-d3 is a deuterated isotopologue of dirithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, due to its isotopic purity and structural similarity to the non-deuterated parent compound .

Properties

Molecular Formula |

C42H78N2O14 |

|---|---|

Molecular Weight |

838.1 g/mol |

IUPAC Name |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R,17S)-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-9-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32?,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1/i11D3 |

InChI Key |

WLOHNSSYAXHWNR-CEWUKNABSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@H]3[C@H](C([C@@H](C[C@@]2(C)O)C)N[C@H](O3)COCCOC)C)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Dirithromycin-d3 is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . The reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that is unstable under both acidic and alkaline aqueous conditions . This instability leads to spontaneous hydrolysis, forming erythromycylamine . Industrial production methods involve the use of enteric-coated tablets to protect the compound from acid-catalyzed hydrolysis in the stomach .

Chemical Reactions Analysis

Dirithromycin-d3 undergoes hydrolysis during intestinal absorption, converting into erythromycylamine . This conversion is nearly complete within 1.5 hours after dosing . The compound does not undergo significant hepatic biotransformation . Common reagents and conditions used in these reactions include acidic and alkaline aqueous conditions . The major product formed from these reactions is erythromycylamine .

Scientific Research Applications

Dirithromycin-d3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and stability of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics . In medicine, this compound is used to treat various bacterial infections, including respiratory and skin infections . In industry, it is used in the development of new antibiotic formulations and drug delivery systems .

Mechanism of Action

Dirithromycin-d3 exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with bacterial protein synthesis . The compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 62013-04-1

- Molecular Formula : C₄₂D₃H₇₅N₂O₁₄

- Molecular Weight : 838.092 g/mol

- Synonyms: Antibiotic AS-E 136, Ase 136, DRM, Dirithomycin .

Dirithromycin itself is a prodrug that hydrolyzes to erythromycyclamine in vivo, exhibiting broad-spectrum antibacterial activity. The deuterated form (Dirithromycin-d3) is critical for pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices .

Structural and Functional Overview

This compound belongs to the macrolide antibiotic class, which includes deuterated analogs of erythromycin and azithromycin. Below is a comparative analysis with structurally related deuterated compounds:

Table 1: Structural and Analytical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| This compound | 62013-04-1 | C₄₂D₃H₇₅N₂O₁₄ | 838.092 | Metabolic studies, internal standard |

| Erythromycin-13C-d3 | 2378755-50-9 | C₃₇H₆₇¹³CₓD₃NO₁₃ | ~748.84 | Analytical method validation, QC |

| Azithromycin-d3 | Not Provided | C₃₈H₆₉D₃N₂O₁₂ | 752.00 | ANDA support, QC assays |

Key Observations :

Structural Similarities :

- All three compounds are deuterated derivatives of macrolide antibiotics. This compound and Erythromycin-13C-d3 share a 14-membered lactone ring, while Azithromycin-d3 features a 15-membered azalide ring with a nitrogen substitution .

- Deuterium (²H) and ¹³C labeling enhance mass spectral differentiation, critical for avoiding interference in LC-MS/MS analyses .

Functional Differences :

- This compound : Used to study the prodrug activation pathway of dirithromycin, which is distinct from erythromycin due to its cyclic carbamate linkage .

- Azithromycin-d3 : Preferred for studies requiring extended half-life analogs, as azithromycin’s pharmacokinetics include prolonged tissue retention compared to erythromycin derivatives .

Table 2: Pharmacokinetic and Regulatory Profiles

Critical Insights :

- Stability in Assays : this compound’s deuterium labeling minimizes isotopic exchange, ensuring reliability in long-term metabolic studies .

- Azithromycin-d3 : Its high molecular weight (752 g/mol) and nitrogen-rich structure improve ionization efficiency in positive-mode MS, enhancing detection limits .

Challenges and Limitations

- Synthetic Complexity : this compound’s cyclic carbamate group complicates deuterium incorporation compared to erythromycin derivatives, raising production costs .

- Data Gaps: Clinical ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are sparse, requiring extrapolation from non-deuterated dirithromycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.